ZB716

描述

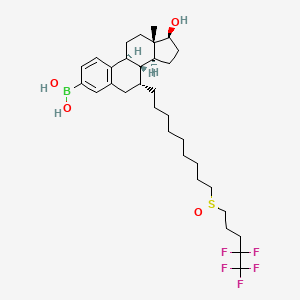

ZB716,也称为富维司坦-3-硼酸,是一种合成的、类固醇的、口服活性抗雌激素。它正在开发用于治疗雌激素受体阳性转移性乳腺癌。This compound 是雌激素受体α的沉默拮抗剂和选择性雌激素受体降解剂 。 它是一种富维司坦的类似物和前药,其 C3 羟基被硼酸部分取代 .

准备方法

合成路线和反应条件

ZB716 的合成涉及通过用硼酸部分取代 C3 羟基来修饰富维司坦 。 这种修饰增强了其口服生物利用度和对抗首过代谢的稳定性 。 详细的合成路线和反应条件是专有的,在公开文献中没有完全披露。

工业生产方法

This compound 的工业生产方法没有广泛公布。 它的生产可能涉及标准的制药生产工艺,包括化学合成、纯化和配制成口服给药形式 .

化学反应分析

反应类型

ZB716 会发生几种类型的化学反应,包括:

氧化: This compound 可以被氧化形成富维司坦和 this compound-砜.

硫酸化和葡萄糖醛酸化: This compound 在体外会发生硫酸化和葡萄糖醛酸化,但这些代谢物在血浆中未发现.

常用试剂和条件

氧化: 肝微粒体和肝胞质用于催化 this compound 的氧化.

硫酸化和葡萄糖醛酸化: 这些反应由肝微粒体中的 UGT 酶催化.

主要产品

富维司坦: This compound 的活性代谢物.

This compound-砜: 一种氧化代谢物.

科学研究应用

Chemical Structure and Mechanism of Action

ZB716 is structurally analogous to fulvestrant, with the key modification being the replacement of the 3-hydroxyl group with a boronic acid moiety. This alteration enhances its oral bioavailability and pharmacological efficacy while retaining its ability to bind to the estrogen receptor alpha (ERα) effectively. The compound functions by degrading the estrogen receptor, thereby inhibiting the growth of estrogen-dependent tumors.

Pharmacokinetics and Bioavailability

This compound exhibits superior oral bioavailability compared to fulvestrant. Studies have shown that after oral administration at a dose of 10 mg/kg, this compound achieves peak plasma concentrations exceeding 100 ng/mL, significantly higher than the 20 ng/mL observed for fulvestrant administered via subcutaneous injection at similar dosages . This enhanced bioavailability is attributed to the boronic acid modification, which minimizes first-pass metabolism and maximizes systemic exposure .

Efficacy in Preclinical Models

This compound has demonstrated potent anti-tumor activity in various preclinical models:

- Xenograft Models : In both MCF-7 and patient-derived xenograft models, this compound showed superior efficacy in blocking tumor growth compared to fulvestrant. Treatment with this compound resulted in complete inhibition of tumor growth at doses as low as 10 mg/kg .

- Cell Proliferation Inhibition : this compound effectively inhibits cell proliferation in endocrine-resistant breast cancer cells, exhibiting an IC50 value of approximately 3.2 nM in MCF-7 cells, compared to 1.5 nM for fulvestrant . This indicates that this compound retains strong antiestrogenic properties while enhancing receptor degradation.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound versus fulvestrant based on available studies:

| Parameter | This compound | Fulvestrant |

|---|---|---|

| Oral Bioavailability | High | Low |

| Peak Plasma Concentration | >100 ng/mL | ~20 ng/mL |

| IC50 (MCF-7 Cells) | 3.2 nM | 1.5 nM |

| Tumor Growth Inhibition | Complete at 10 mg/kg | Variable |

Clinical Implications

This compound is poised to enter clinical trials as a first-in-class oral steroidal SERD. Its enhanced pharmacokinetic profile and efficacy suggest it could provide substantial benefits for patients with advanced or metastatic breast cancer who have developed resistance to traditional therapies such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs) . The ongoing development includes IND-enabling studies to assess safety and tolerability in humans .

Case Studies and Future Directions

Recent studies have highlighted this compound's potential as a therapeutic agent:

- Patient-Derived Xenograft Studies : These studies indicate that this compound not only inhibits tumor growth but also downregulates estrogen receptor expression in resistant models, suggesting a dual mechanism of action that may enhance treatment outcomes .

- Stable Isotope Labeling : A deuterated form of this compound (this compound-d6) has been synthesized for use as an internal standard in bioanalytical assays, facilitating further research into its pharmacokinetics and biological evaluation .

作用机制

相似化合物的比较

类似化合物

富维司坦: ZB716 是富维司坦的类似物和前药.

其他选择性雌激素受体降解剂: 含有肉桂酸部分的非类固醇分子也正在开发作为选择性雌激素受体降解剂.

独特性

This compound 的独特之处在于其口服生物利用度和对抗首过代谢的稳定性,这使得它比富维司坦更容易给药,并且可能更有效 。 此外,this compound 在临床前研究中显示出比富维司坦更优越的疗效 .

生物活性

ZB716, also known as Fulvestrant-3-Boronic Acid, is a novel selective estrogen receptor degrader (SERD) that has garnered attention for its potential in treating estrogen receptor-positive (ER+) breast cancer. This compound is designed to enhance oral bioavailability and therapeutic efficacy compared to traditional SERDs like fulvestrant. The following sections will detail the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and efficacy in preclinical studies.

Absorption and Bioavailability

This compound exhibits high oral bioavailability , which is significantly greater than that of fulvestrant. Studies have shown that this compound achieves peak plasma concentrations exceeding 100 ng/mL after oral administration, compared to only 20 ng/mL for fulvestrant administered subcutaneously at equivalent doses . The compound's half-life in plasma is approximately 17.03 hours, indicating sustained exposure in the bloodstream .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A . In vitro studies demonstrated that this compound undergoes oxidative metabolism, yielding several metabolites including this compound-sulfone and fulvestrant . Notably, the compound shows minimal glucuronidation and sulfation, which are common metabolic pathways for many drugs, thereby enhancing its systemic availability .

Key Metabolites Identified:

| Metabolite | Description |

|---|---|

| This compound-sulfone | Major oxidative metabolite found in plasma |

| Fulvestrant | Primary metabolite formed from this compound |

| This compound-17-ketone | Dehydration product at the 17C position |

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters observed during studies:

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 17.03 hours |

| Peak Plasma Concentration | >100 ng/mL |

| Area Under Curve (AUC) | 1451.82 ng/ml |

This compound functions as a pure antiestrogen and effectively degrades ER in breast cancer cells. It retains full binding affinity for the estrogen receptor while minimizing metabolic modifications that could reduce its efficacy . The compound has been shown to inhibit cell proliferation in both tamoxifen-sensitive and resistant breast cancer cell lines.

Efficacy Studies

In preclinical models, this compound demonstrated superior efficacy compared to fulvestrant. In xenograft studies involving MCF-7 derived tumors, this compound completely blocked tumor growth at doses as low as 10 mg/kg . The following table highlights the comparative efficacy of this compound versus fulvestrant:

| Treatment | Dosage | Tumor Growth Inhibition |

|---|---|---|

| Fulvestrant | 200 mg/kg (s.c.) | Moderate |

| This compound | 10 mg/kg (oral) | Complete |

| This compound | 30 mg/kg (oral) | Enhanced |

Case Studies

In a notable study involving patient-derived xenografts (PDX), this compound not only inhibited tumor growth but also resulted in higher drug concentrations within tumor tissues compared to plasma levels, indicating effective accumulation at the site of action . This characteristic is crucial for maximizing therapeutic outcomes.

属性

IUPAC Name |

[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48BF5O4S/c1-30-17-15-26-25-12-11-24(33(40)41)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-43(42)19-9-16-31(34,35)32(36,37)38/h11-12,21-22,26-29,39-41H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,43?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAYIYKWRBIBQG-GDWZZRAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3CCC4(C(C3C(C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CCC4O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CC[C@@H]4O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48BF5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107524 | |

| Record name | Fulvestrant-3-boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1853279-29-4 | |

| Record name | B-[(7α,17β)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1853279-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZB-716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1853279294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvestrant-3-boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZB-716 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35ZN95LMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。